BenchChemオンラインストアへようこそ!

2-Bromo-2'-deoxyadenosine

ADA resistance nucleoside analog cytotoxicity T-lymphoblastoid leukemia

2-Bromo-2'-deoxyadenosine (2-BrdAdo, CAS 89178-21-2) is a synthetic C2-halogenated analog of 2'-deoxyadenosine in which a bromine atom replaces the C2 hydrogen of the adenine ring. As a member of the 2-halo-2'-deoxyadenosine class alongside the FDA-approved antileukemic agent cladribine (2-chloro-2'-deoxyadenosine, 2-CldAdo), 2-BrdAdo shares adenosine deaminase (ADA) resistance but possesses distinct physicochemical, enzymatic, and pharmacological properties that preclude simple interchange with its chloro congener or the parent nucleoside.

Molecular Formula C10H12BrN5O3
Molecular Weight 330.14 g/mol
CAS No. 89178-21-2
Cat. No. B1615966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2'-deoxyadenosine
CAS89178-21-2
Synonyms2'-deoxy-2-bromoadenosine
2-bromo-2'-deoxyadenosine
BrdAdo
Molecular FormulaC10H12BrN5O3
Molecular Weight330.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)CO)O
InChIInChI=1S/C10H12BrN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)
InChIKeyUYDKYWTWCPKLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2'-deoxyadenosine (CAS 89178-21-2): Halogenated Purine Nucleoside with Verifiable Differentiation from Cladribine and Deoxyadenosine


2-Bromo-2'-deoxyadenosine (2-BrdAdo, CAS 89178-21-2) is a synthetic C2-halogenated analog of 2'-deoxyadenosine in which a bromine atom replaces the C2 hydrogen of the adenine ring [1]. As a member of the 2-halo-2'-deoxyadenosine class alongside the FDA-approved antileukemic agent cladribine (2-chloro-2'-deoxyadenosine, 2-CldAdo), 2-BrdAdo shares adenosine deaminase (ADA) resistance but possesses distinct physicochemical, enzymatic, and pharmacological properties that preclude simple interchange with its chloro congener or the parent nucleoside [2]. Commercial specifications typically report ≥95% purity by HPLC .

Why 2-Bromo-2'-deoxyadenosine Cannot Be Interchanged with Cladribine, Deoxyadenosine, or Other 2-Substituted Analogs in Research and Procurement


Although 2-bromo-2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine (cladribine) share a common 2-halo-2'-deoxyadenosine scaffold and both resist ADA-mediated deamination, direct experimental evidence demonstrates that the bromo substituent confers a distinct electrochemical reduction pathway (two-step vs. one-step), altered PNP inhibition kinetics (Ki 6.3 µM vs. 4.5 µM), more pronounced DNA polymerase chain-termination effects, and a different potency-schedule relationship in vivo [1][2][3]. Relative to unmodified 2'-deoxyadenosine, the C2 bromination yields a 13.2-fold gain in cytotoxicity (IC50 0.068 µM vs. 0.9 µM) while eliminating susceptibility to ADA [1]. These quantifiable differences mean that substituting 2-BrdAdo with cladribine, deoxyadenosine, or other 2-substituted analogs will alter experimental outcomes in ways that cannot be corrected by simple dose adjustment.

Head-to-Head Quantitative Differentiation Guide: 2-Bromo-2'-deoxyadenosine vs. Cladribine and 2'-Deoxyadenosine


ADA-Resistant Cytotoxicity: 13-Fold Greater Potency Than Deoxyadenosine and Near-Equivalence to Cladribine in CCRF-CEM Cells

In a direct head-to-head cytotoxicity assay using CCRF-CEM human T-lymphoblastoid cells in the presence of 5 µM EHNA (an ADA inhibitor), 2-bromo-2'-deoxyadenosine (2-BrdAdo) exhibited an IC50 of 0.068 µM, compared to 0.045 µM for 2-chloro-2'-deoxyadenosine (2-CldAdo, cladribine) and 0.9 µM for the unmodified parent 2'-deoxyadenosine (dAdo) [1]. This corresponds to a 13.2-fold potency gain over dAdo and a factor of only 1.5 lower potency relative to the clinically established cladribine [1].

ADA resistance nucleoside analog cytotoxicity T-lymphoblastoid leukemia

In Vivo Antitumor Efficacy in L1210 Leukemia: Equivalent Maximal Cell Kill with Divergent Dose and Schedule Requirements

In the murine L1210 leukemia model, both 2-BrdAdo and 2-CldAdo achieved over 99% tumor cell kill when administered on an optimized intermittent schedule (q 3 h × 8 every 3rd or 4th day) [1][2]. However, the optimum dosage of 2-CldAdo was lower than that of 2-BrdAdo, and the antitumor activity of 2-BrdAdo was markedly schedule-dependent: efficacy was substantially greater with q 3 h × 8 intermittent dosing compared to single daily administration, a difference attributed to increased cumulative dose tolerance by the host on the intermittent schedule [2]. Both analogs produced similar S-phase accumulation and G1/S blockade profiles at comparable effective concentrations [1].

in vivo antitumor efficacy L1210 leukemia model schedule-dependent dosing

Selective Inhibition of Bacterial Purine Nucleoside Phosphorylase: Ki 6.3 µM vs. 4.5 µM for Cladribine, Neither Inhibits Mammalian PNP

2-BrdAdo inhibits Escherichia coli purine-nucleoside phosphorylase (PNP) with a Ki of 6.3 µM, compared to 4.5 µM for 2-CldAdo (cladribine), using inosine as the competing substrate [1]. Critically, both 2-halo analogs are completely inactive as substrates and inhibitors of mammalian (calf spleen) PNP, defining a class of selective bacterial PNP inhibitors [1]. The 1.4-fold difference in Ki values is consistent with the larger van der Waals radius of bromine relative to chlorine subtly altering active-site complementarity [1].

purine nucleoside phosphorylase enzyme inhibition kinetics bacterial PNP selectivity

Electrochemical Reduction Mechanism: Two-Step C-Br Cleavage (pH 1–6) vs. One-Step C-Cl Cleavage (pH 1–3 Only)

D.c. and a.c. polarography reveal a fundamental mechanistic divergence: 2-BrdAdo undergoes two-step electrochemical reduction over a broad pH range of 1–6, whereas 2-CldAdo (cladribine) exhibits a single-step reduction confined to strongly acidic conditions (pH 1–3) [1]. Both reductions involve cleavage of the carbon-halogen bond and reduction of the pyrimidine ring, but the two-step pathway of 2-BrdAdo reflects the lower bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) compared to C-Cl (approximately 327 kJ/mol), enabling sequential electron transfer at less acidic pH [1].

electrochemical reduction C-halogen bond cleavage redox pharmacology

DNA Polymerase Chain Extension: Bromo-dATP Exerts Stronger Chain-Termination Effect Than Chloro-dATP at Consecutive Adenine Sites

When the 5'-triphosphate form (bromo-dATP) serves as a substrate for human DNA polymerase alpha or beta during primer extension on an M13mp18 template, chain extension is substantially more impaired at regions requiring multiple consecutive 2-bromoadenine incorporations compared to 2-chloro-dATP (CldATP) [1]. Both halogenated dATP analogs cause more frequent and marked polymerase pausing than natural dATP, but bromo-dATP produces the most severe elongation blockade, with marked slowing that exceeds the already substantial interruption caused by CldATP [1].

DNA polymerase fidelity chain termination nucleotide analog incorporation

Lack of Cross-Resistance with Cytosine Arabinoside (Ara-C) in Human Acute Myeloid Leukemia Cells

In human acute myeloid leukemia (AML) samples from patients exhibiting in vivo Ara-C resistance and in Ara-C-resistant HL60 cells induced in vitro, 2-BrdAdo retained full activity, demonstrating no significant cross-resistance with cytosine arabinoside [1]. The agent blocked cells at the G1-S transition and behaved as a cycle-active, phase-active agent [1]. Deoxycytidine kinase levels, commonly downregulated in Ara-C-resistant cells, were not reduced in the 2-BrdAdo-resistant lines, suggesting a distinct resistance mechanism [1]. Furthermore, the ADA inhibitor EHNA produced only a simple additive effect with 2-BrdAdo, consistent with the compound's inherent ADA resistance, contrasting with the dramatic synergism observed when EHNA is combined with ADA-sensitive deoxyadenosine [1].

drug resistance acute myeloid leukemia Ara-C cross-resistance

Evidence-Backed Application Scenarios for 2-Bromo-2'-deoxyadenosine (CAS 89178-21-2) in Research and Industrial Settings


Mechanistic Studies of DNA Replication Stress and Polymerase Stalling at Homopolymeric Adenine Tracts

Investigators requiring a nucleotide analog that produces strong, site-specific chain termination at consecutive adenine incorporation sites should procure 2-BrdAdo rather than cladribine. The bromo-dATP form causes qualitatively more severe polymerase alpha and beta pausing than chloro-dATP at homopolymeric A runs [1], enabling more robust induction of replication stress responses in mammalian cells. This property directly supports ATR/Chk1 pathway activation studies and investigations of replication fork stability.

In Vivo Preclinical Oncology Studies Requiring Schedule-Dependent Nucleoside Analog Dosing Protocols

For murine tumor model studies where intermittent multi-dose scheduling (q 3 h × 8 every 3rd/4th day) is being explored as a strategy to maximize the therapeutic index of halogenated adenosine analogs, 2-BrdAdo is the appropriate compound choice. Its pronounced schedule-dependency—with single daily dosing yielding substantially inferior antitumor activity compared to fractionated administration [1]—makes it an ideal tool for investigating chronomodulated or metronomic nucleoside analog delivery.

Structure-Activity Relationship (SAR) Studies of Bacterial Purine Nucleoside Phosphorylase (PNP) Inhibition

Laboratories conducting bacterial PNP inhibitor design programs can use 2-BrdAdo (Ki 6.3 µM) as a defined comparator to cladribine (Ki 4.5 µM) to probe the steric tolerance of the PNP active site at the purine C2 position [2]. Because both compounds maintain absolute selectivity for bacterial PNP over the mammalian enzyme, they form a matched halogen-pair for quantifying the impact of substituent volume on inhibitor binding without confounding off-target effects.

Electrochemical Biosensor Development and Reductive Drug Metabolism Studies

For research involving electrochemical detection of halogenated purine nucleosides or investigation of reductive activation mechanisms, 2-BrdAdo is differentiated from cladribine by its two-step reduction pathway across a physiologically relevant pH range (1–6) vs. the single-step, strongly acidic pH-restricted (1–3) reduction of cladribine [3]. This broader operational pH window enables sensor design and metabolic activation studies under near-physiological conditions where cladribine would be electrochemically silent.

Quote Request

Request a Quote for 2-Bromo-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.